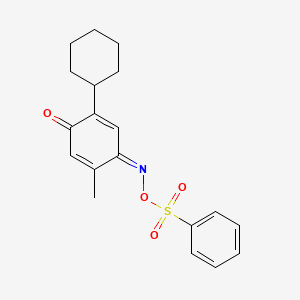
TANDUTINIB HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MLN518 (hydrochloride), also known as tandutinib, is a novel quinazoline-based inhibitor of type III receptor tyrosine kinases. It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT. This compound has shown significant potential in treating acute myelogenous leukemia and high-risk myelodysplastic syndrome due to its ability to inhibit the phosphorylation of these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MLN518 (hydrochloride) involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability .
Industrial Production Methods: Industrial production of MLN518 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: MLN518 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize certain functional groups in MLN518 (hydrochloride).
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of MLN518 (hydrochloride) .
Scientific Research Applications
MLN518 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and their role in various biochemical pathways.
Biology: Researchers use MLN518 (hydrochloride) to investigate the effects of FLT3, PDGFR, and KIT inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: The compound is being explored as a potential therapeutic agent for treating acute myelogenous leukemia and other hematologic malignancies. .
Industry: MLN518 (hydrochloride) is used in the development of targeted therapies for cancer treatment.
Mechanism of Action
MLN518 (hydrochloride) exerts its effects by inhibiting the activity of type III receptor tyrosine kinases, specifically FLT3, PDGFR, and KIT. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting their phosphorylation, MLN518 (hydrochloride) disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor that targets BCR-ABL, KIT, and PDGFR. It is used to treat chronic myelogenous leukemia and gastrointestinal stromal tumors.
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including VEGFR, PDGFR, and KIT. It is used to treat renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor that targets RAF kinases, VEGFR, and PDGFR.
Uniqueness of MLN518 (Hydrochloride): MLN518 (hydrochloride) is unique due to its high selectivity for FLT3, PDGFR, and KIT. This selectivity allows for targeted inhibition of these kinases, making it a promising candidate for treating specific hematologic malignancies. Additionally, its ability to cross the blood-brain barrier enhances its potential for treating central nervous system-related cancers .
Properties
Molecular Formula |
C31H43ClN6O4 |
|---|---|
Molecular Weight |
599.16 |
IUPAC Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |
Synonyms |
N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)



![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

